

BI01826025 stability issues in solution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BI01826025

Cat. No.: B15141737

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BI-847325 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of BI-847325 (also known as **BI01826025**) in solution for experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is BI-847325 and what is its mechanism of action?

BI-847325 is an orally bioavailable, ATP-competitive dual inhibitor of Mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1][2][3] It selectively targets both MEK1/2 and Aurora kinases A, B, and C, leading to the inhibition of cell proliferation and tumor growth.[2][3] Its dual mechanism of action involves preventing the activation of MEK-dependent effector proteins in the RAS/RAF/MEK/ERK signaling pathway and disrupting mitotic spindle assembly by inhibiting Aurora kinases.[3]

Q2: What are the recommended solvents for dissolving BI-847325?

BI-847325 is soluble in several organic solvents. For in vitro experiments, Dimethyl sulfoxide (DMSO) is commonly used.[2][4][5][6] It is also soluble in DMF.[5] For in vivo studies, specific formulations involving a combination of solvents like DMSO, PEG300, Tween-80, and saline, or 1% 2-hydroxyethyl cellulose and polysorbate 80 have been reported.[4][7] The compound is insoluble in water.[2][6]

Q3: What are the recommended storage conditions for BI-847325?

For long-term storage, BI-847325 powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[4][8] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions.[1][2] For in vivo experiments, it is best to prepare fresh solutions on the day of use.[1]

Q4: I am observing precipitation of BI-847325 in my stock solution. What should I do?

Precipitation can occur, especially with moisture-absorbing solvents like DMSO.[2] Ensure you are using fresh, anhydrous DMSO. If precipitation is observed, gentle warming and/or sonication can help to redissolve the compound.[1] It is crucial to ensure the solution is clear before use.

Q5: What are the known IC50 and GI50 values for BI-847325?

BI-847325 exhibits potent inhibitory activity against its target kinases. The IC50 values for human MEK1 and MEK2 are 25 nM and 4 nM, respectively.[1][9] For human Aurora A and Aurora C, the IC50 values are 25 nM and 15 nM, respectively.[1][9] The GI50 (50% growth inhibition) values vary depending on the cell line; for example, it is 7.5 nM in A375 (BRAF-mutant melanoma) and 60 nM in Calu-6 (KRAS-mutant NSCLC) cells.[1][9]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Inconsistent experimental results	- Improper storage of the compound or solution.- Repeated freeze-thaw cycles of the stock solution.- Inaccurate concentration due to incomplete dissolution.	- Store the compound and solutions as recommended (see FAQ Q3).- Aliquot stock solutions to minimize freeze-thaw cycles.[1][2]- Ensure complete dissolution by gentle warming or sonication.[1]
Low or no activity in cell-based assays	- Degradation of the compound.- Use of a cell line insensitive to MEK/Aurora kinase inhibition.- Incorrect final concentration in the assay.	- Use a fresh stock solution.- Verify the genetic background of your cell line (e.g., BRAF, NRAS, or KRAS mutations) as sensitivity can be context-dependent.[9]- Double-check all dilution calculations.
Precipitate formation in culture medium	- Exceeding the solubility limit of BI-847325 in the final assay medium.- Interaction with components in the serum or medium.	- Lower the final concentration of BI-847325.- Prepare the final dilution in a pre-warmed medium and mix thoroughly before adding to cells.

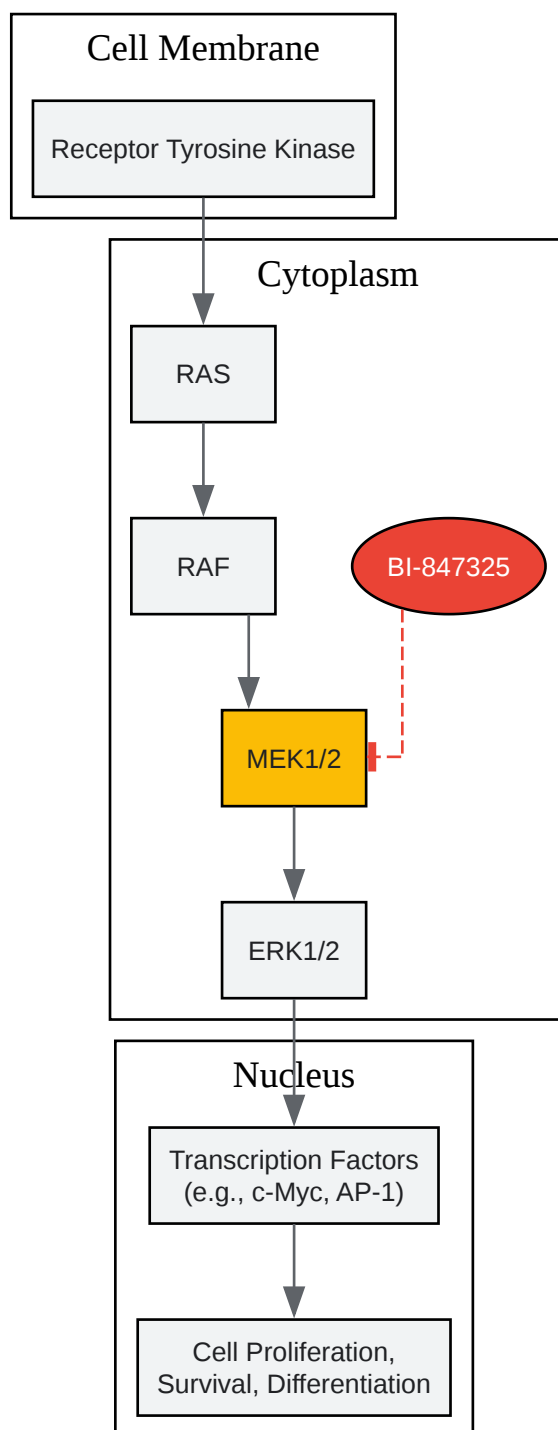
Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

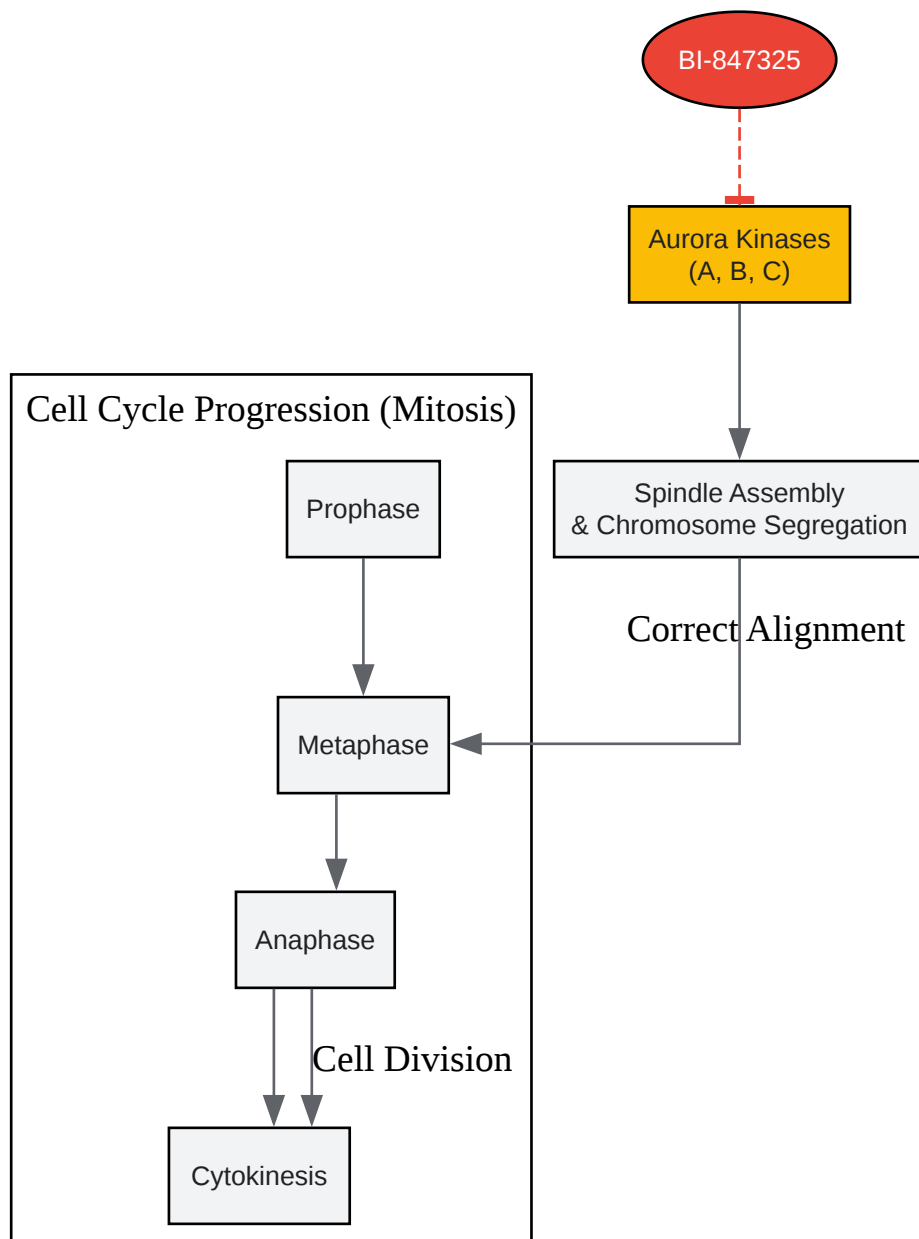
- Materials: BI-847325 powder, anhydrous DMSO, sterile microcentrifuge tubes.
- Calculation: Determine the required mass of BI-847325 for your desired volume of 10 mM stock solution (Molecular Weight: 464.56 g/mol).
- Procedure: a. Weigh the calculated amount of BI-847325 powder in a sterile microcentrifuge tube. b. Add the corresponding volume of anhydrous DMSO. c. To facilitate dissolution, vortex the solution and, if necessary, use an ultrasonic bath until the solution is clear.[4][8] d. Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C as recommended.[1][2][4]

Signaling Pathways and Experimental Workflow

BI-847325 dually inhibits the RAS/RAF/MEK/ERK and the Aurora Kinase signaling pathways.

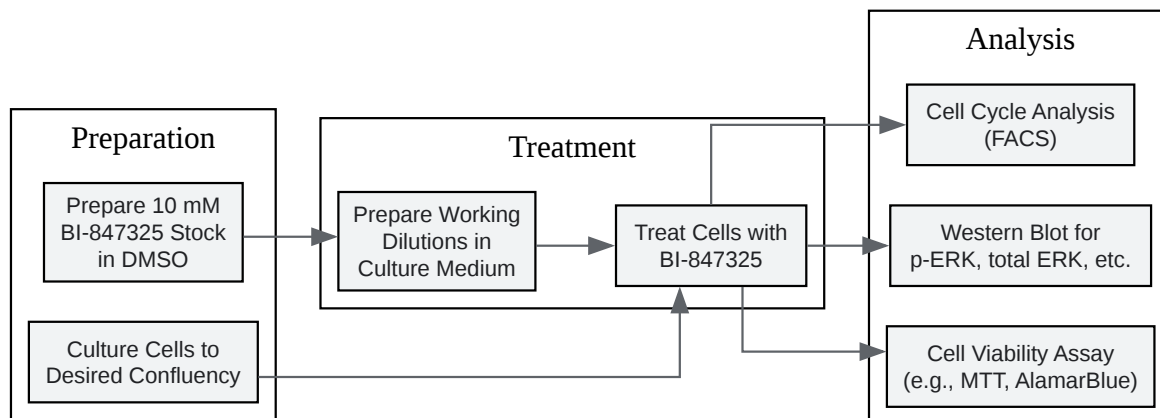


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RAS/RAF/MEK/ERK Signaling Pathway Inhibition by BI-847325.

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Aurora Kinase Pathway Inhibition by BI-847325 during Mitosis.



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General Experimental Workflow for In Vitro Studies with BI-847325.

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- To cite this document: BenchChem. [BI01826025 stability issues in solution]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15141737#bi01826025-stability-issues-in-solution\]](https://www.benchchem.com/product/b15141737#bi01826025-stability-issues-in-solution)

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